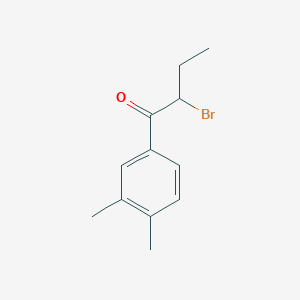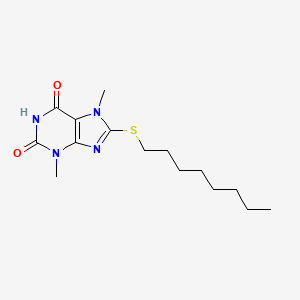
8-(Octylthio)theobromine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Octylthio)theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans. The compound is characterized by the addition of an octylthio group to the theobromine molecule, which alters its chemical properties and potential applications. Theobromine itself is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octylthio)theobromine typically involves the introduction of an octylthio group to the theobromine molecule. This can be achieved through a nucleophilic substitution reaction where theobromine is reacted with an octylthiol in the presence of a suitable base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 50-80°C to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-(Octylthio)theobromine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted theobromine derivatives.
Scientific Research Applications
8-(Octylthio)theobromine has a range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkylthio substitution on theobromine’s chemical properties.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.
Mechanism of Action
The mechanism of action of 8-(Octylthio)theobromine involves several pathways:
Phosphodiesterase Inhibition: Similar to theobromine, it inhibits phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cells.
Adenosine Receptor Blockade: It acts as an antagonist at adenosine receptors, promoting neurotransmitter release and enhancing alertness.
Oxidative Stress Reduction: The compound may also reduce cellular oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Theobromine: The parent compound, known for its stimulant effects.
Caffeine: A structurally similar methylxanthine with more potent central nervous system stimulant effects.
Theophylline: Another methylxanthine used as a bronchodilator.
Properties
CAS No. |
74039-57-9 |
|---|---|
Molecular Formula |
C15H24N4O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,7-dimethyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O2S/c1-4-5-6-7-8-9-10-22-15-16-12-11(18(15)2)13(20)17-14(21)19(12)3/h4-10H2,1-3H3,(H,17,20,21) |
InChI Key |
SAPOKSCJFHTFLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


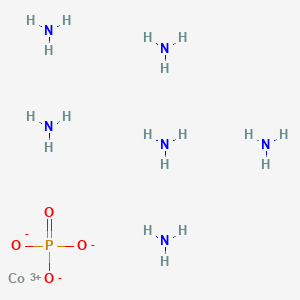

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
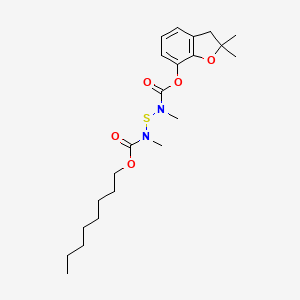
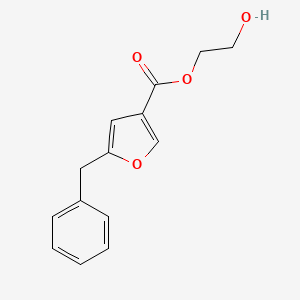
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
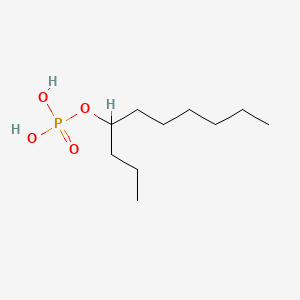
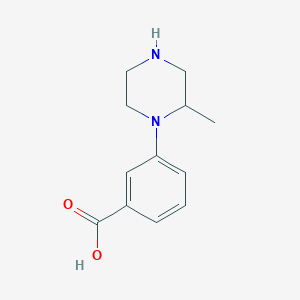
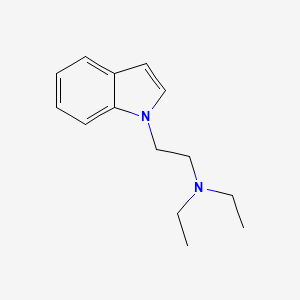
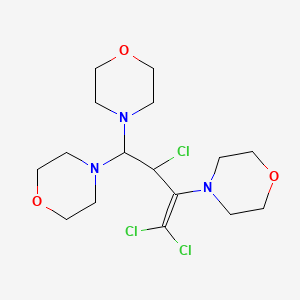
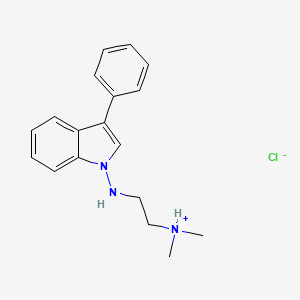
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
